N-(4-phenoxyphenyl)carbamic acid [(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxy-4,5-bis[oxo-(2-phenylanilino)methoxy]-3-oxanyl] ester
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Overview
Description
N-(4-phenoxyphenyl)carbamic acid [(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxy-4,5-bis[oxo-(2-phenylanilino)methoxy]-3-oxanyl] ester is an aromatic ether.
Scientific Research Applications
Enantioselective Preparation of Compounds
Research by Goss et al. (2009) explores the enantioselective preparation of dihydropyrimidones, which are important for the synthesis of chiral compounds. This study provides insights into the stereochemical configuration of related compounds, potentially including N-(4-phenoxyphenyl)carbamic acid esters (Goss, J. M., Dai, P., Lou, S., & Schaus, S. (2009). Enantioselective Preparation of Dihydropyrimidones. Organic Syntheses, 236-251).
Synthesis and Reaction Studies
Pimenova et al. (2003) investigated the synthesis and reactions of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, which is structurally similar to N-(4-phenoxyphenyl)carbamic acid esters. Their work includes the study of thermal cyclization and the formation of various esters (Pimenova, E. V., Krasnych, O. P., Goun, E., & Miles, D. (2003). Synthesis and reactions of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester. Journal of Fluorine Chemistry, 121(1), 201-204).
Applications in Plant Cell Wall Studies
Bartolomé et al. (1997) utilized similar ester compounds to study the release of diferulic acid from barley and wheat cell walls. This research highlights the role of such esters in strengthening and cross-linking plant cell walls, contributing to the understanding of plant physiology (Bartolomé, B., Faulds, C., Kroon, P., Waldron, K., Gilbert, H., Hazlewood, G., & Williamson, G. (1997). An Aspergillus niger esterase and a recombinant Pseudomonas fluorescens subsp. cellulosa esterase release a 5-5' ferulic dehydrodimer from barley and wheat cell walls. Applied and Environmental Microbiology, 63(1), 208-212).
Chemical Synthesis and Pharmaceutical Applications
Chorvat et al. (1993) describe the synthesis and evaluation of mono- and bis(aminomethyl)phenylacetic acid esters for potential use as short-acting antiarrhythmic agents. This indicates the pharmaceutical relevance of such ester compounds (Chorvat, R. J., Black, L., Ranade, V., Barcelon-Yang, C., Stout, D., Brown, B. S., Stampfli, H., & Quon, C. (1993). Mono- and bis(aminomethyl)phenylacetic acid esters as short-acting antiarrhythmic agents. Journal of medicinal chemistry, 36(17), 2494-8).
Properties
Molecular Formula |
C46H41N3O10 |
---|---|
Molecular Weight |
795.8 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxy-4,5-bis[(2-phenylphenyl)carbamoyloxy]oxan-3-yl] N-(4-phenoxyphenyl)carbamate |
InChI |
InChI=1S/C46H41N3O10/c1-54-43-42(59-46(53)49-38-24-14-12-22-36(38)31-17-7-3-8-18-31)41(58-45(52)48-37-23-13-11-21-35(37)30-15-5-2-6-16-30)40(39(29-50)56-43)57-44(51)47-32-25-27-34(28-26-32)55-33-19-9-4-10-20-33/h2-28,39-43,50H,29H2,1H3,(H,47,51)(H,48,52)(H,49,53)/t39-,40-,41+,42-,43+/m1/s1 |
InChI Key |
RVJRMPQLLBUGDF-MHUNNFNASA-N |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)OC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)OC(=O)NC4=CC=CC=C4C5=CC=CC=C5)OC(=O)NC6=CC=CC=C6C7=CC=CC=C7 |
Canonical SMILES |
COC1C(C(C(C(O1)CO)OC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)OC(=O)NC4=CC=CC=C4C5=CC=CC=C5)OC(=O)NC6=CC=CC=C6C7=CC=CC=C7 |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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